Alfathesin - 8067-82-1

Alfathesin

Catalog Number: EVT-432389
CAS Number: 8067-82-1
Molecular Formula: C44H66O8
Molecular Weight: 723.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 3:1 mixture of alfaxalone with alfadolone acetate that previously had been used as a general anesthetic. It is no longer actively marketed. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1445)
Overview

Alfathesin is a neuroactive steroid that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is classified under the category of neuroactive steroids, which are known to exert effects on the central nervous system by modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate. Neuroactive steroids like alfathesin can influence mood, cognition, and various neurological functions.

Source

Alfathesin is synthesized through methods that involve chemical modifications of steroid precursors. The compound has been explored for its effects in sedation, anesthesia, and neuroprotection, making it a subject of interest in both clinical and research settings.

Classification

Alfathesin belongs to the class of neuroactive steroids, which are derived from cholesterol and can modulate neuronal excitability and synaptic transmission. It is structurally related to other neuroactive steroids such as alfaxalone and alfadolone, which have been used in clinical settings for their anesthetic properties.

Synthesis Analysis

Methods

The synthesis of alfathesin typically involves several key steps that focus on modifying steroidal structures. A notable method includes a regioselective ruthenium-catalyzed reduction of steroid precursors to achieve the desired hydroxylation at specific positions on the steroid nucleus.

Technical Details

  1. Starting Materials: The synthesis begins with steroid precursors such as 3,11,20-triketo-5α-H-pregnane.
  2. Catalytic Reduction: The use of ruthenium catalysts allows for selective reduction at the 3-ketone position, yielding a high stereoselectivity for the 3α-hydroxy isomer.
  3. Purification: Following synthesis, purification techniques such as recrystallization and solvent extraction are employed to isolate alfathesin in high purity (often exceeding 99%).
  4. Yield: The processes are designed to be scalable, providing good yields while maintaining purity levels suitable for pharmacological studies .
Molecular Structure Analysis

Structure

Alfathesin's molecular structure can be represented as follows:

  • Chemical Formula: C21H34O3
  • Molecular Weight: Approximately 334.5 g/mol
  • Structural Features: The compound features a steroid backbone with hydroxyl groups that contribute to its biological activity.

Data

The molecular structure exhibits a characteristic steroid framework with specific functional groups that facilitate interaction with GABA receptors and other neural targets. Spectroscopic methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to confirm the structure and purity of alfathesin.

Chemical Reactions Analysis

Reactions

Alfathesin can undergo various chemical reactions typical of steroids, including:

  • Hydroxylation: Modifications at hydroxyl positions can influence its pharmacological properties.
  • Oxidation/Reduction: These reactions can alter its activity by changing its interaction with biological targets.

Technical Details

The synthesis often involves protecting groups during certain reaction steps to ensure regioselectivity. For example, protecting groups may be used during hydroxylation reactions to prevent unwanted side reactions at other reactive sites on the steroid framework .

Mechanism of Action

Process

Alfathesin primarily acts as a positive allosteric modulator of GABA receptors. This modulation enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system.

Data

Research indicates that alfathesin may also interact with other neurotransmitter systems, potentially influencing glutamatergic pathways. This dual action could explain its sedative and anxiolytic effects observed in preclinical studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alfathesin is typically a white crystalline solid.
  • Melting Point: The melting point is usually reported between 180-185°C.
  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Alfathesin is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards acylation and alkylation reactions.
Applications

Scientific Uses

Alfathesin has several potential applications in scientific research:

  • Anesthesia: Due to its sedative properties, alfathesin may be explored as an anesthetic agent.
  • Neuroprotection: Its ability to modulate neurotransmitter systems suggests potential use in neuroprotective therapies for conditions like epilepsy or traumatic brain injury.
  • Research Tool: As a neuroactive steroid, it serves as a valuable tool for studying the mechanisms of action of steroids in the central nervous system.
Introduction to Alfathesin

Historical Development and Nomenclature

The development of Alfathesin traces to observations in the 1940s by Hans Selye, who documented progesterone's anesthetic effects in rodents. This discovery initiated pharmaceutical exploration of synthetic steroids for anesthesia [1] [4]. Developed by Glaxo Laboratories under the investigational code CT-1341, Alfathesin was introduced for human clinical use in 1972 after extensive animal studies [9]. Its brand name "Althesin" (a portmanteau of alphaxalone and anesthetic) reflected its primary active component. The nomenclature evolution paralleled its applications: when repurposed for veterinary medicine after human market withdrawal, it was rebranded as Saffan [3].

Table 1: Historical Milestones in Alfathesin Development

YearEventSignificance
1941Progesterone's anesthetic effects documentedFoundation for steroid anesthesia research
1971Preclinical characterization of CT-1341Demonstrated rapid onset/short duration in animal models [9]
1972Marketed as Althesin (human medicine)First commercial steroid IV anesthetic
1984Withdrawn from human marketsAnaphylactoid reactions linked to Cremophor EL vehicle [1]
1980s-PresentReformulation efforts (e.g., Alfaxan®)Development of cyclodextrin-based solubilizing agents [4]

Critical obstacles emerged with its Cremophor EL-based formulation (20% polyoxyethylated castor oil), necessitated by alphaxalone's poor aqueous solubility. Despite promising pharmacological properties, post-marketing surveillance revealed unacceptable rates of hypersensitivity reactions directly attributable to Cremophor EL. This culminated in Althesin's withdrawal from human markets in 1984, though it persists in veterinary practice as Saffan [1] [3] [4]. Historically, Alfathesin's trajectory exemplifies how excipient chemistry can determine a drug's clinical viability.

Pharmacological Classification as a Steroid Anesthetic

Alfathesin belongs to the neuroactive steroid anesthetic class, distinguished from inhalational agents (e.g., ethers, halogenated hydrocarbons) and non-steroidal intravenous agents (e.g., propofol, barbiturates) by its steroidal chemical backbone and endogenous signaling origins. Unlike conventional anesthetics, Alfathesin's components are structural analogs of pregnanolone, a naturally occurring neurosteroid modulator of neural excitability [1]. Its classification hinges on three characteristics:

  • Chemical Steroid Foundation: Both alphaxalone and alphadolone acetate feature the cyclopentanoperhydrophenanthrene nucleus characteristic of steroid molecules, with modifications at C3, C11, and C20 positions enabling anesthetic potency [7].
  • Mechanism of Action: Alfathesin exerts effects primarily through positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. Alphaxalone binds at distinct neurosteroid sites on GABAA receptors, enhancing chloride ion influx and neuronal hyperpolarization. This contrasts with barbiturates (which act at different GABA_A binding sites) and propofol (which shares some receptor targets but lacks steroid structure) [1] [10].
  • Endocrine Relationships: As derivatives of endogenous progesterone metabolites, Alfathesin's components interact with neuroendocrine pathways, though their anesthetic effects occur at concentrations substantially higher than physiological neurosteroid levels [4].

Table 2: Structural and Functional Features of Alfathesin Components

ComponentChemical FeaturesAnesthetic Potency Relative to AlphaxalonePrimary Role in Formulation
Alphaxalone3α-hydroxyl, 11-keto, 5α-reduced pregnane1.0 (Reference)Primary anesthetic agent
Alphadolone Acetate21-acetate ester, 3α-hydroxyl, 11-keto, 5α-reduced pregnane≈0.5 [9]Solubility enhancer with intrinsic anesthetic activity

The 3:1 ratio was pharmacologically intentional: alphadolone acetate's primary function was enhancing alphaxalone's solubility in the Cremophor vehicle, though it contributed approximately 50% of alphaxalone's anesthetic potency per unit mass [9]. This dual-component strategy distinguished Alfathesin from earlier steroid anesthetics like hydroxydione and later agents such as minaxolone.

Rationale for Research Focus on Steroid Anesthetics

The pursuit of steroid anesthetics like Alfathesin originated from limitations of mid-20th century anesthetics. Barbiturates induced prolonged sedation due to lipid redistribution rather than metabolic clearance, while early inhalational agents posed hepatotoxic (e.g., chloroform) or explosive (e.g., ether) risks [6]. Steroids offered compelling theoretical advantages:

  • Metabolic Predictability: Unlike barbiturates, Alfathesin undergoes rapid hepatic conjugation (primarily glucuronidation of the 3α-hydroxyl group) followed by renal excretion. This conferred a shorter context-sensitive half-time than thiopental, enabling faster emergence without cumulative effects during prolonged infusion [1] [9].
  • Cardiovascular Stability: At anesthetic induction doses, Alfathesin caused minimal cardiovascular depression, with studies showing less hypotension than equipotent barbiturate doses. This profile suggested advantages in hemodynamically unstable patients [4] [9].
  • Therapeutic Index: Animal studies revealed Alfathesin's LD50/ED50 ratio of 15 in rodents, surpassing thiopental (≈6) and approaching propofol (≈6-10) in safety margin [4].
  • Neurological Effects: Beyond hypnosis, Alfathesin demonstrated anticonvulsant properties through GABAergic potentiation, making it potentially suitable for epileptic patients [1].

Modern reformulation efforts address the original Cremophor limitation. Cyclodextrin-based vehicles (e.g., 2-hydroxypropyl-β-cyclodextrin in Alfaxan®) eliminate Cremophor-associated anaphylaxis while preserving pharmacokinetic advantages [1] [4]. Contemporary research explores structural modifications (e.g., C2-substituted analogs like Org-20599) to enhance water solubility without compromising receptor specificity. The therapeutic index improvement with cyclodextrin-formulated alphaxalone (LD50/ED50=30) versus Cremophor-based Alfathesin underscores how modern formulation science revitalizes this drug class [4].

Table 3: Reformulation Strategies for Steroid Anesthetics

Vehicle ApproachExample ProductsAdvantagesLimitations
Cremophor ELOriginal AlthesinEffective solubilizationAnaphylactoid reactions; complement activation
CyclodextrinsAlfaxan® (veterinary), Phaxan™ (human investigational)Reduced immunogenicity; improved therapeutic indexPotential nephrotoxicity at high doses; cost
Oil-in-Water Emulsions- (Experimental for steroids)Compatibility with existing propofol infrastructureStability challenges; variable release kinetics

The enduring scientific interest in steroid anesthetics reflects their unique mechanistic profile among GABAergic agents. Unlike benzodiazepines or barbiturates, neurosteroids exhibit subtype-selective GABA_A receptor modulation, particularly at δ-subunit-containing extrasynaptic receptors governing tonic inhibition. This specificity offers potential for tuning anesthetic effects (e.g., sedation vs. immobility) through molecular design [1] [10]. Furthermore, endogenous neurosteroid fluctuations during pregnancy and stress provide natural models for understanding their physiological roles—knowledge guiding next-generation agents with improved therapeutic indices.

Properties

CAS Number

8067-82-1

Product Name

Alfathesin

IUPAC Name

(3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one;[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C44H66O8

Molecular Weight

723.0 g/mol

InChI

InChI=1S/C23H34O5.C21H32O3/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3;1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h14-18,21,25H,4-12H2,1-3H3;13-17,19,23H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-;13-,14+,15-,16+,17-,19+,20-,21+/m00/s1

InChI Key

YYPNLXNMXQFMHG-GSEHKNNPSA-N

SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Synonyms

Alfadolone Mixture, Alfaxalone
Alfatesine
Alfathesin
Alfaxalone Alfadolone Mixture
Alphadione
Alphathesin
Althesin
CT 1341
CT-1341
CT1341
Glaxovet
Saffan

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C.CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.